

PEG 400 Dilaurate: A Comprehensive Technical Review for Drug Development Professionals

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Compound of Interest

Compound Name: PEG 400 dilaurate

Cat. No.: B1164919

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An in-depth guide to the physicochemical properties, formulation applications, and biological interactions of Polyethylene Glycol 400 Dilaurate.

Polyethylene Glycol 400 Dilaurate (PEG 400 DL) is a non-ionic surfactant of the polyethylene glycol ester class, synthesized from PEG 400 and lauric acid. Its amphiphilic nature, arising from the hydrophilic polyoxyethylene chain and the lipophilic dilaurate tails, makes it a versatile excipient in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on **PEG 400 dilaurate**, focusing on its core properties, experimental evaluation, and mechanisms of action relevant to drug delivery and formulation development.

Physicochemical Properties

PEG 400 dilaurate is a yellow to amber liquid at room temperature. Its properties as a surfactant are dictated by the balance between its hydrophilic and lipophilic portions, commonly quantified by the Hydrophilic-Lipophilic Balance (HLB) value.

Table 1: Physicochemical Properties of **PEG 400 Dilaurate**

Property	Value	Reference(s)
INCI Name	PEG-8 Dilaurate	
CAS Number	9005-02-1	
Appearance	Yellow to amber liquid	
HLB Value	9.7	
Saponification Value (mg KOH/g)	127 - 137	
Acid Value (mg KOH/g)	≤ 10	
Critical Micelle Concentration (CMC)	Not readily available in cited literature. A detailed protocol for determination is provided in the "Experimental Protocols" section.	

Applications in Drug Formulation and Delivery

The utility of **PEG 400 dilaurate** in pharmaceutical formulations is extensive, primarily leveraging its properties as an emulsifier, solubilizer, and permeation enhancer.

- **Emulsifying Agent:** With an HLB value of 9.7, **PEG 400 dilaurate** is an effective oil-in-water (O/W) emulsifier, crucial for the formulation of creams, lotions, and other semi-solid dosage forms.
- **Solubilizing Agent:** **PEG 400 dilaurate** can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) through micellar solubilization. The lipophilic core of the micelles encapsulates hydrophobic drug molecules, enhancing their dispersion in aqueous media.^[1]
- **Permeation Enhancer:** The polyethylene glycol component of the molecule can interact with biological membranes, potentially enhancing the absorption of drugs. Studies on PEG 400 suggest that at high concentrations, it can reversibly open intestinal paracellular tight junctions, providing a pathway for increased drug permeation.^{[2][3]}

Toxicological Profile

PEG esters, including **PEG 400 dilaurate**, are generally considered to have low toxicity. However, the toxicological profile of the parent compound, PEG 400, is often considered for initial safety assessments. High doses of PEG 400 administered intravenously have shown low toxicity with reversible effects. It is important to note that the presence of impurities from the ethoxylation process, such as 1,4-dioxane, should be monitored and controlled in pharmaceutical-grade materials.

Experimental Protocols

This section provides detailed methodologies for the characterization and evaluation of **PEG 400 dilaurate** in a research and development setting.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. While a specific CMC value for **PEG 400 dilaurate** is not readily available in the reviewed literature, it can be determined experimentally using various methods. The surface tension method is commonly employed for non-ionic surfactants.

Protocol: CMC Determination by Surface Tension Measurement

- **Preparation of Solutions:** Prepare a stock solution of **PEG 400 dilaurate** in deionized water. A series of dilutions are then prepared from the stock solution to cover a wide concentration range, both below and above the expected CMC.
- **Surface Tension Measurement:** The surface tension of each dilution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
- **Data Analysis:** Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The point of intersection of these two linear portions is taken as the CMC.

In Vitro Drug Release Study

To evaluate the performance of **PEG 400 dilaurate** in a formulated product, in vitro drug release studies are essential. The dialysis bag method is a common technique for assessing the release of a drug from a micellar solution.

Protocol: In Vitro Drug Release using Dialysis Bag Method

- **Formulation Preparation:** Prepare a solution of the drug and **PEG 400 dilaurate** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration above the CMC to ensure micelle formation.
- **Dialysis Setup:** A known volume of the formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the micelles.
- **Release Study:** The sealed dialysis bag is immersed in a larger volume of the same buffer (the release medium) maintained at 37°C with constant stirring.
- **Sampling:** At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh buffer to maintain sink conditions.
- **Analysis:** The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug released is then plotted against time.

Cytotoxicity Assay

Evaluating the potential toxicity of excipients is a critical step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of **PEG 400 dilaurate** on various cell lines.

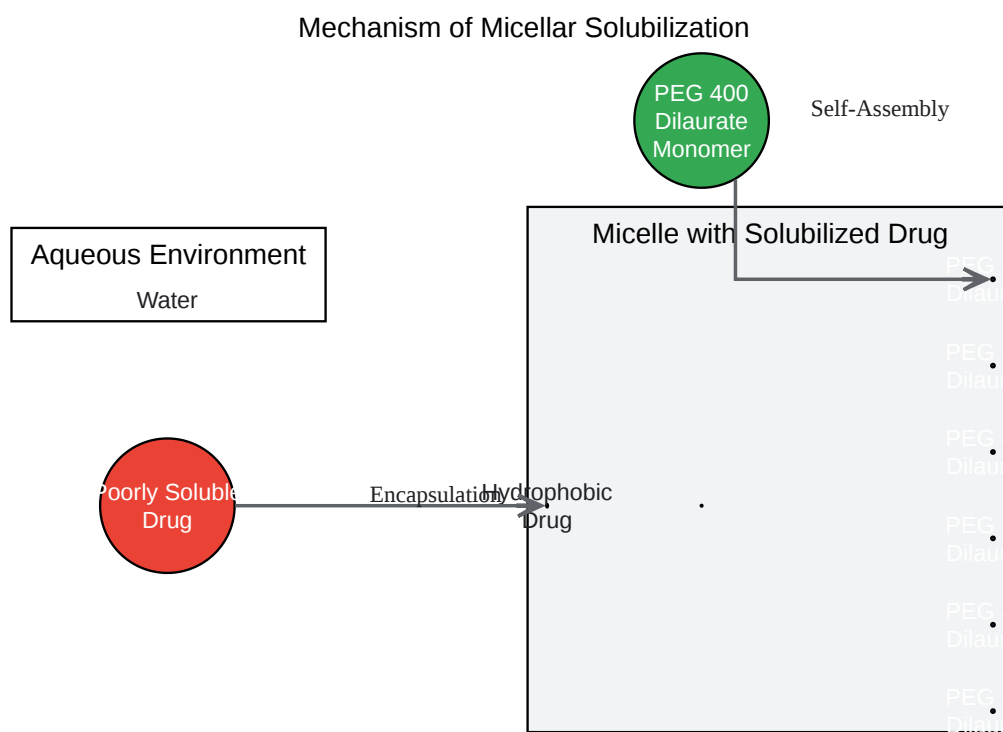
Protocol: MTT Cytotoxicity Assay

- **Cell Culture:** Plate cells (e.g., Caco-2 for intestinal models, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

- **Treatment:** Prepare a series of dilutions of **PEG 400 dilaurate** in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different concentrations of the test substance. A control group with untreated cells is also included.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Mechanisms of Action: Visualized

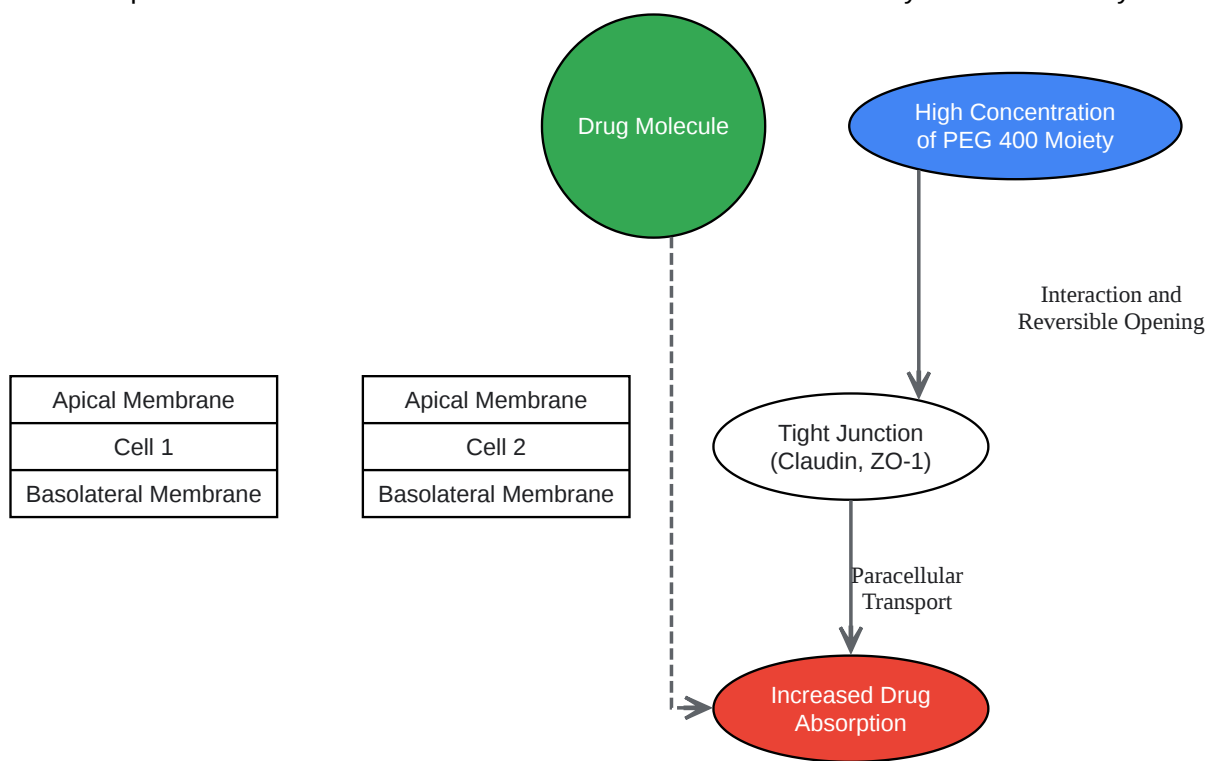
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms by which **PEG 400 dilaurate** can enhance drug solubility and permeation.



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Caption: Micellar solubilization of a hydrophobic drug by **PEG 400 dilaurate**.

Proposed Mechanism of Paracellular Permeation Enhancement by PEG 400 Moiety

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